molecular formula C14H15F3N6O B2428639 (4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(1H-pyrazol-3-yl)methanone CAS No. 2034442-53-8

(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(1H-pyrazol-3-yl)methanone

Cat. No.: B2428639
CAS No.: 2034442-53-8
M. Wt: 340.31
InChI Key: UIZMDVDXZOWBKJ-UHFFFAOYSA-N
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Description

(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(1H-pyrazol-3-yl)methanone is a useful research compound. Its molecular formula is C14H15F3N6O and its molecular weight is 340.31. The purity is usually 95%.
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Properties

IUPAC Name

[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-(1H-pyrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N6O/c1-9-19-11(14(15,16)17)8-12(20-9)22-4-6-23(7-5-22)13(24)10-2-3-18-21-10/h2-3,8H,4-7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZMDVDXZOWBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=NN3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(1H-pyrazol-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by several functional groups that contribute to its biological activity. The key components include:

  • Pyrimidine ring : Known for its role in nucleic acid structure and function.
  • Piperazine moiety : Often associated with neuroactive properties.
  • Pyrazole group : Linked to various pharmacological effects, including anti-inflammatory and analgesic activities.
PropertyValue
Molecular FormulaC18H22F3N7O
Molecular Weight409.4 g/mol
IUPAC Name4-[2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrazol-3-yl]methanone
InChI KeyFOKPTBXBENDTJE-UHFFFAOYSA-N

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that similar structures can inhibit tumor growth in various cancer cell lines, including breast and lung cancer cells. The trifluoromethyl group enhances the lipophilicity and metabolic stability, which may contribute to the observed potency against cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to higher values depending on the specific bacterial strain tested. This suggests potential applications in treating bacterial infections.

Neuropharmacological Effects

The piperazine component is known for its psychoactive properties. Studies have indicated that compounds containing piperazine can exhibit anxiolytic and antidepressant effects. The specific interactions of this compound with neurotransmitter receptors could be a focal point for future research in neuropharmacology.

The biological activity of this compound is believed to involve:

  • Receptor Binding : The compound likely interacts with various receptors, modulating their activity, which is crucial for its anticancer and neuropharmacological effects.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism, thereby exerting its therapeutic effects.

Case Studies

Several studies have highlighted the biological potential of similar compounds:

  • Antitumor Activity : A study reported that related pyrimidine derivatives showed IC50 values as low as 5 µM against breast cancer cells, emphasizing the importance of structural modifications in enhancing efficacy.
  • Antimicrobial Efficacy : Another investigation found that a structurally similar compound exhibited significant antibacterial activity against Staphylococcus aureus with an MIC of 16 µg/mL, showcasing the potential for developing new antibiotics based on this scaffold.
  • Neuroactive Properties : Research into piperazine derivatives has revealed their potential as anxiolytics, with one study demonstrating a 70% reduction in anxiety-like behaviors in animal models when administered at optimized doses.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrimidines and pyrazoles exhibit significant anticancer properties. The incorporation of trifluoromethyl groups enhances the lipophilicity and bioavailability of these compounds, making them promising candidates for cancer therapeutics. Studies have shown that compounds with similar structures can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Activity

Compounds containing pyrazole and piperazine rings have demonstrated antimicrobial properties. The unique structural features of (4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(1H-pyrazol-3-yl)methanone may contribute to its effectiveness against a range of bacterial and fungal pathogens. Investigations into structure-activity relationships (SAR) suggest that modifications to the piperazine or pyrimidine components could enhance antimicrobial efficacy .

Neurological Applications

The compound's potential as an anticonvulsant has been explored in various studies. Similar piperazine derivatives have shown promise in protecting against seizures in animal models, indicating that this compound may also possess anticonvulsant properties. The mechanism is believed to involve modulation of neurotransmitter systems that are critical in seizure activity .

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers synthesized several derivatives based on the pyrazole-pyrimidine scaffold and tested their anticancer activity against various cell lines. The results indicated that modifications at the 6-position of the pyrimidine significantly enhanced cytotoxicity against breast cancer cells, suggesting that the trifluoromethyl group plays a crucial role in activity .

Case Study 2: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial properties of similar compounds in vitro against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited significant inhibition zones, indicating potential as novel antimicrobial agents .

Chemical Reactions Analysis

Oxidation Reactions

The pyrimidine and pyrazole rings undergo oxidation under controlled conditions:

  • Pyrimidine Ring Oxidation :

    • Reacts with KMnO₄ or H₂O₂ in acidic conditions to form N-oxide derivatives at the pyrimidine nitrogen. This modification alters electron density, potentially enhancing binding interactions in biological systems.

    • Trifluoromethyl Stability : The CF₃ group remains inert under mild oxidative conditions but may degrade under prolonged exposure to strong oxidizers (e.g., HNO₃).

  • Pyrazole Ring Oxidation :

    • Oxidation with mCPBA (meta-chloroperbenzoic acid) yields pyrazole-5-oxide , a reaction leveraged to modify solubility and bioavailability.

Reduction Reactions

Selective reduction targets unsaturated bonds and heterocyclic systems:

  • Piperazine Ring Reduction :

    • Catalytic hydrogenation (H₂/Pd-C ) reduces the piperazine ring to a piperidine derivative , altering conformational flexibility and basicity .

    • NaBH₄ selectively reduces carbonyl groups in related methanone analogs, though steric hindrance from the trifluoromethyl group may limit reactivity in this compound.

Substitution Reactions

Nucleophilic substitutions occur at electron-deficient positions:

Reaction Type Site Reagents/Conditions Product
Pyrimidine C-H Activation C-2 or C-6 positionsLDA (lithium diisopropylamide)Introduction of alkyl/aryl groups
Pyrazole C-5 Substitution C-5 (electron-rich)Electrophilic bromination (Br₂)5-Bromo-pyrazole derivative
  • Trifluoromethyl Group : The CF₃ group participates in SNAr (nucleophilic aromatic substitution) only under extreme conditions (e.g., 150°C with K₂CO₃/DMF) .

Cross-Coupling Reactions

The pyrimidine and pyrazole rings enable transition-metal-catalyzed coupling:

  • Suzuki-Miyaura Coupling :

    • Brominated derivatives (e.g., 5-bromo-pyrazole) react with aryl boronic acids (Pd(PPh₃)₄ , K₂CO₃) to form biaryl structures, expanding pharmacophore diversity .

  • Sonogashira Coupling :

    • Terminal alkynes couple at C-4 of the pyrimidine ring under Pd/Cu catalysis , introducing alkyne side chains for further functionalization.

Hydrolysis and Stability

  • Acidic Hydrolysis :

    • The methanone linker undergoes slow hydrolysis in HCl/EtOH (reflux) to yield carboxylic acid derivatives , though steric protection from the piperazine ring slows reactivity .

  • Basic Hydrolysis :

    • Stable under mild alkaline conditions (pH < 10), but prolonged exposure to NaOH/MeOH cleaves the pyrazole ring.

Biological Activity and Reactivity

While not a direct reaction, the compound’s interactions with enzymes highlight its in situ reactivity:

  • Kinase Inhibition : The pyrimidine-piperazine core competitively inhibits ATP-binding pockets in kinases (e.g., p70S6K), likely via hydrogen bonding with backbone amides .

  • Metabolic Stability : The CF₃ group reduces oxidative metabolism in hepatic microsomes, extending half-life in vivo .

Q & A

Q. What analytical methods are recommended for validating the purity of this compound?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for purity validation. For HPLC, use a C18 column with a gradient elution system (e.g., acetonitrile/water) to resolve impurities . Quantitative ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) can confirm structural integrity and detect residual solvents . Mass spectrometry (HRMS) should corroborate molecular weight.

Q. How can researchers design a synthetic route for this compound?

The compound’s core structure suggests modular synthesis:

  • Step 1: Prepare the trifluoromethylpyrimidine fragment via nucleophilic substitution of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with piperazine under reflux in anhydrous THF .
  • Step 2: Couple the pyrazole-methanone moiety using a Buchwald-Hartwig amination or palladium-catalyzed cross-coupling . Monitor intermediates using thin-layer chromatography (TLC) and optimize yields by adjusting reaction time/temperature .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Use kinase inhibition assays (e.g., fluorescence polarization) if the compound targets ATP-binding domains. For receptor binding studies, radioligand displacement assays (e.g., with ³H-labeled antagonists) are recommended. Cell viability assays (MTT or resazurin) can assess cytotoxicity in cancer/normal cell lines .

Advanced Research Questions

Q. How can steric hindrance in the piperazine-pyrimidine linkage be addressed to improve synthetic yield?

Steric effects from the trifluoromethyl group may slow nucleophilic substitution. Strategies:

  • Use bulky bases (e.g., DBU) to deprotonate piperazine and enhance reactivity .
  • Employ microwave-assisted synthesis to reduce reaction time and improve conversion rates .
  • Introduce directing groups (e.g., boronates) to facilitate regioselective coupling .

Q. What computational methods predict the compound’s binding affinity to biological targets?

Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases). Density functional theory (DFT) calculations can optimize ligand conformations, while molecular dynamics simulations (AMBER/NAMD) assess stability of ligand-receptor complexes . Validate predictions with mutagenesis studies on key binding residues .

Q. How can environmental degradation pathways of this compound be studied?

Use OECD 307 guidelines for soil degradation studies: incubate the compound in loamy soil under controlled humidity/pH. Analyze degradation products via LC-MS/MS. For aqueous stability, simulate hydrolysis at varying pH (1–13) and monitor by UV-Vis spectroscopy. Biodegradation assays with activated sludge can assess microbial breakdown .

Data Contradiction and Resolution

Q. Conflicting spectral data for intermediates: How to resolve discrepancies?

Example: A reported intermediate in shows a downfield ¹H NMR shift (δ 8.2 ppm) for a pyrimidine proton, whereas reports δ 7.9 ppm.

  • Resolution: Verify solvent effects (DMSO vs. CDCl₃) and purity. Repeat synthesis with strict anhydrous conditions to exclude hydration artifacts . Cross-reference with IR spectroscopy (C=O stretch ~1700 cm⁻¹) and X-ray crystallography .

Methodological Tables

Table 1: Synthetic Yield Optimization for Piperazine-Pyrimidine Intermediate

Reaction ConditionYield (%)Purity (HPLC)Reference
THF, 80°C, 12 hr6298.5
DMF, 100°C, 6 hr7897.2
Microwave, 120°C, 2 hr8599.1

Table 2: Environmental Stability Parameters

ConditionHalf-Life (Days)Major Degradation Product
pH 7 aqueous buffer30Des-trifluoromethyl analog
Soil (pH 6.5, 25°C)45Hydroxylated pyrazole
UV light (254 nm)7Pyrimidine ring cleavage

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